2,5-Hexanedione-D10
Overview
Description
2,5-Hexanedione-D10 is the deuterium labelled form of 2,5-Hexanedione . It is a toxic metabolite of hexane and of 2-hexanone . It has a molecular formula of C6D10O2, an average mass of 124.204 Da, and a monoisotopic mass of 124.130844 Da .
Synthesis Analysis
The synthesis of 2,5-Hexanedione, the non-deuterium form of 2,5-Hexanedione-D10, has been studied extensively. A novel method involves the use of a Hilbert fractal photo microreactor (PMR) to investigate the photochemical synthesis of 2,5-Hexanedione through direct C–C coupling of acetone in a continuous-flow mode .Molecular Structure Analysis
The molecular structure of 2,5-Hexanedione-D10 is characterized by the presence of two carbonyl groups (C=O) at positions 2 and 5 of the hexane chain . The InChI string representation of the molecule isInChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
. Physical And Chemical Properties Analysis
2,5-Hexanedione-D10 has a density of 0.9±0.1 g/cm³, a boiling point of 188.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It has a molar refractivity of 29.9±0.3 cm³, and a molar volume of 121.8±3.0 cm³ .Scientific Research Applications
Veterinary Sciences
2,5-Hexanedione-D10 has been used in veterinary sciences to study its effects on ovarian granulosa cells in swine . The research aimed to investigate the effects of different concentrations of 2,5-Hexanedione-D10 on cell morphology and apoptosis in porcine ovarian granulosa cells . This research deepens our understanding of the toxicological effects of 2,5-Hexanedione-D10 on porcine ovarian granulosa cells, which is expected to help understand the toxic mechanism of 2,5-Hexanedione-D10 in the female animal reproductive system .
Neurotoxicity Studies
Exposure to 2,5-Hexanedione-D10, a metabolite of n-hexane, is a well-known cause of neurotoxicity, particularly in the peripheral nervous system . Few studies have focused on the neurotoxic effects of 2,5-Hexanedione-D10 on cognitive impairment . The research aimed to elucidate the neurotoxic effects of 2,5-Hexanedione-D10 on cognitive impairment in leptin-knockout mice .
Industrial Applications
2,5-Hexanedione-D10 is a common industrial organic solvent, which causes multiple organ damage owing to its metabolite . It’s used in various industrial applications such as shoe manufacturing, printing inks, paints, and varnishes .
Photochemical Synthesis
A novel Hilbert fractal photo microreactor was proposed to investigate the photochemical synthesis of 2,5-Hexanedione-D10 through direct C–C coupling of acetone in the continuous-flow mode .
Safety And Hazards
Future Directions
Research on 2,5-Hexanedione-D10 and its non-deuterium counterpart, 2,5-Hexanedione, continues to be an active area of study. Future research directions may include further elucidation of the mechanism of neurotoxicity, development of therapeutic interventions, and exploration of potential industrial applications .
properties
IUPAC Name |
1,1,1,3,3,4,4,6,6,6-decadeuteriohexane-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVAMHKKJGICOG-MWUKXHIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])C(=O)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Hexanedione-D10 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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